Cas no 108928-81-0 (4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))

4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) structure
108928-81-0 structure
Product Name:4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity)
CAS番号:108928-81-0
MF:C25H37NO4
メガワット:415.565587759018
CID:836115
PubChem ID:53441395
Update Time:2024-11-03

4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) 化学的及び物理的性質

名前と識別子

    • Salmeterol Related Compound B
    • 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Im
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol
    • 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
    • 4-HYDROXY-Α1-[[[6-(1-METHYL-3-PHENYLPROPOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL (SALMETEROL IMPURITY)
    • 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]-2-[[6-(1-METHYL-3-PHENYLPROPOXY)HEXYL]AMINO]ETHANOL
    • Salmeterol related compound B [USP]
    • Salmeterol related compound B RS [USP]
    • Salmeterol xinafoate specified impurity E [EP]
    • 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol
    • 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
    • Salmeterol EP Impurity E
    • Salmeterol Xinafoate BP Impurity E
    • (4-{1-Hydroxy-2- [6-(4-phenylbutan-2-yloxy)hexylaMino]ethyl}-2- (hydroxyMethyl)phenol)
    • Salmeterol Related Compound B (10 mg) (4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol)
    • SALMETEROL XINAFOATE IMPURITY E [EP IMPURITY]
    • SalmeterolEP Impurity E/ Salmeterol Related Compound B
    • (4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol)
    • USP Salmeterol Related Compound B
    • DB-344719
    • 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
    • 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Im
    • 108928-81-0
    • R6O50AN25U
    • Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol
    • Q27287860
    • SCHEMBL10770016
    • UNII-R6O50AN25U
    • 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-((6-(1-methyl-3-phenylpropoxy)hexyl)amino)ethanol
    • 4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
    • J-002208
    • AKOS024463326
    • 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
    • 4-Hydroxy- alpha 1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
    • 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(1-methyl-3-phenylpropoxy) hexyl] amino]ethanol
    • 4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity)
    • インチ: 1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3
    • InChIKey: QHJWMYXXRZALKR-UHFFFAOYSA-N
    • ほほえんだ: O(CCCCCCNCC(C1C=CC(=C(CO)C=1)O)O)C(C)CCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 415.27200
  • どういたいしつりょう: 415.27225866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 15
  • 複雑さ: 416
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 82Ų

じっけんとくせい

  • 密度みつど: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.12 g/l)(25ºC)、
  • PSA: 81.95000
  • LogP: 4.49670

4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) セキュリティ情報

4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019119719-1g
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
108928-81-0 95%
1g
$509.85 2023-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1609625-3X1.5MG
Salmeterol Related Compound B
108928-81-0 United States Pharmacopeia (USP) Reference Standard
3X1.5MG
¥14329.94 2022-02-21
TRC
H948170-2.5mg
4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
108928-81-0
2.5mg
$ 221.00 2023-09-07
TRC
H948170-25mg
4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
108928-81-0
25mg
$ 1669.00 2023-09-07
A2B Chem LLC
AE15438-1mg
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
108928-81-0 95%
1mg
$388.00 2024-04-20
A2B Chem LLC
AE15438-5mg
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
108928-81-0 95%
5mg
$1087.00 2024-04-20
A2B Chem LLC
AE15438-2.5mg
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
108928-81-0
2.5mg
$319.00 2024-01-05
A2B Chem LLC
AE15438-25mg
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
108928-81-0
25mg
$1623.00 2024-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-487999-2.5mg
4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity),
108928-81-0 ≥97%
2.5mg
¥1993.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1609625-3.53x1.5mg
Salmeterol Related Compound B
108928-81-0
3.53x1.5mg
¥10902.39 2023-09-06
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Yunnanjiuzhen
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Yunnanjiuzhen
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD